![molecular formula C19H23N3OS B2783137 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034293-35-9](/img/structure/B2783137.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
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Description
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
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Scientific Research Applications
- The compound’s structure suggests potential applications in asymmetric synthesis. Researchers have explored its use as a substrate for bioreduction reactions. For instance, asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP) to produce optically pure (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine (DHTP) has been investigated . The NADPH-dependent carbonyl reductase CR2 was identified as a suitable candidate for this purpose.
- The compound’s heterocyclic structure, containing both a thienopyridine moiety and an azetidine ring, makes it interesting for drug discovery. Researchers could explore its potential as a scaffold for designing novel pharmaceuticals. Thiophene-based analogs, including those with similar structural features, have been studied for their biological activity . Investigating the compound’s interactions with biological targets could lead to new drug candidates.
Biocatalysis and Asymmetric Synthesis
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-20(2)16-5-3-4-14(10-16)19(23)22-12-17(13-22)21-8-6-18-15(11-21)7-9-24-18/h3-5,7,9-10,17H,6,8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLQYTZFACCMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone |
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